
5-Chloro-1-benzothiophene-2-carbaldehyde
Overview
Description
5-Chloro-1-benzothiophene-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C9H5ClOS and a molecular weight of 196.66 g/mol It is a derivative of benzothiophene, featuring a chlorine atom at the 5-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-benzothiophene-2-carbaldehyde typically involves the chlorination of benzothiophene followed by formylation. One common method includes the use of Vilsmeier-Haack reaction, where benzothiophene is treated with phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to introduce the formyl group at the 2-position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group (-CHO) in 5-chloro-1-benzothiophene-2-carbaldehyde can undergo oxidation to form a carboxylic acid. For instance:
Reaction :
Conditions :
-
Potassium permanganate (
) in acidic medium (e.g.,
) at elevated temperatures. -
Chromium trioxide (
) in acetic acid.
Outcome :
The product, 5-chloro-1-benzothiophene-2-carboxylic acid, is a key intermediate for synthesizing derivatives like hydrazides and esters .
Reduction Reactions
The aldehyde group is reducible to a primary alcohol.
Reaction :
Conditions :
-
Sodium borohydride (
) in methanol at room temperature. -
Lithium aluminum hydride (
) in anhydrous ether under reflux.
Outcome :
5-Chloro-1-benzothiophene-2-methanol is formed, which can serve as a precursor for ethers or esters .
Nucleophilic Substitution at the Chlorine Position
The chlorine atom at the 5-position undergoes substitution reactions with nucleophiles.
Reaction :
Conditions :
-
Ammonia (
) in ethanol under reflux. -
Sodium methoxide (
) for methoxy substitution.
Outcome :
Substituted benzothiophenes with altered electronic properties, useful in pharmaceutical intermediates .
Condensation Reactions
The aldehyde participates in condensation reactions to form Schiff bases or hydrazones.
Example :
Reaction with Hydrazine :
Conditions :
-
Hydrazine hydrate in ethanol under reflux.
Outcome :
5-Chloro-1-benzothiophene-2-carbohydrazide, a precursor for bioactive heterocycles.
Research Findings
Scientific Research Applications
5-Chloro-1-benzothiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-1-benzothiophene-2-carbaldehyde depends on its application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde: Similar structure with a methyl group at the 3-position.
5-Chloro-1-benzothiophene-2-carboxylic acid: Oxidized form of the aldehyde compound.
5-Chloro-1-benzothiophene-2-methanol: Reduced form of the aldehyde compound.
Uniqueness
5-Chloro-1-benzothiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both a chlorine atom and an aldehyde group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Biological Activity
5-Chloro-1-benzothiophene-2-carbaldehyde is a heterocyclic organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by a benzothiophene core, enables it to interact with various biological targets, making it a compound of interest for drug development.
- Molecular Formula : C₉H₅ClOS
- Molecular Weight : 196.66 g/mol
- CAS Number : 28540-51-4
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cellular pathways. This interaction can lead to inhibition or activation of various biochemical processes, which is crucial for its potential therapeutic applications.
Target Interactions
Research indicates that compounds similar to 5-Chloro-1-benzothiophene derivatives exhibit antitumor , antibacterial , antioxidative , and antiviral properties. These activities are often mediated through the modulation of signaling pathways, affecting cellular proliferation and apoptosis .
Antimicrobial Activity
This compound has shown significant antimicrobial properties against various pathogens, including drug-resistant strains. The compound's efficacy against Staphylococcus aureus highlights its potential in addressing antibiotic resistance .
Anticancer Properties
Studies have demonstrated that benzothiophene derivatives possess anticancer activities, which may involve the inhibition of specific cancer cell lines. For instance, preliminary data suggest that this compound could induce cytotoxic effects in human cancer cell lines, although further detailed studies are required to quantify these effects .
Research Findings and Case Studies
Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound.
Study | Findings |
---|---|
Identified as an intermediate in organic synthesis; potential for modifying biological activity through structural variation. | |
Demonstrated broad-spectrum biological activities including antimicrobial and anticancer effects; suggested mechanisms involve enzyme interaction. | |
Highlighted significant efficacy against drug-resistant bacteria; indicated potential as a lead compound for further drug development. |
Properties
IUPAC Name |
5-chloro-1-benzothiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClOS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNZDTHWZYRQIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594127 | |
Record name | 5-Chloro-1-benzothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28540-51-4 | |
Record name | 5-Chloro-1-benzothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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